Prostaglandin D2 Ethanolamide

Vue d'ensemble

Description

Prostaglandin D2 Ethanolamide (PGD2-EA) is a bioactive lipid produced by the sequential metabolism of anandamide (arachidonoyl ethanolamide) by cyclooxygenase (COX) enzymes, particularly COX-2, and PGD synthase . The biosynthesis of PGD2-EA from anandamide can also be increased when anandamide metabolism is diminished by deletion of fatty acid amide hydrolase . PGD2-EA is inactive against recombinant prostanoid receptors, including the D prostanoid receptor . It increases the frequency of miniature inhibitory postsynaptic currents in primary cultured hippocampal neurons, an effect which is the opposite of that induced by anandamide .

Synthesis Analysis

Prostaglandin D2 Ethanolamide (PGD2-EA) is produced by the sequential metabolism of anandamide (arachidonoyl ethanolamide) by cyclooxygenase (COX) enzymes, particularly COX-2, and PGD synthase . The biosynthesis of PGD2-EA from anandamide can also be increased when anandamide metabolism is diminished by deletion of fatty acid amide hydrolase .

Molecular Structure Analysis

The molecular formula of Prostaglandin D2 Ethanolamide is C22H37NO5 . It is an N-acylethanolamine resulting from the formal condensation of the carboxy group of prostaglandin D2 with the amino group of ethanolamine . It is a N-acylethanolamine and a monocarboxylic acid amide .

Chemical Reactions Analysis

Prostaglandin D2 Ethanolamide (PGD2-EA) is produced by the sequential metabolism of anandamide (arachidonoyl ethanolamide) by cyclooxygenase (COX) enzymes, particularly COX-2, and PGD synthase . The biosynthesis of PGD2-EA from anandamide can also be increased when anandamide metabolism is diminished by deletion of fatty acid amide hydrolase .

Physical And Chemical Properties Analysis

The molecular formula of Prostaglandin D2 Ethanolamide is C22H37NO5 . Its molecular weight is 395.5 g/mol . It is an N-acylethanolamine resulting from the formal condensation of the carboxy group of prostaglandin D2 with the amino group of ethanolamine . It is a N-acylethanolamine and a monocarboxylic acid amide .

Applications De Recherche Scientifique

Role in Asthma and Airway Inflammation

Prostaglandin D2 (PGD2) plays a significant role in the pathophysiology of asthma. It is predominantly released from mast cells, but also by other immune cells such as T H 2 cells and dendritic cells . The DP2 receptor pathway, which PGD2 interacts with, is a novel and important therapeutic target for asthma . Increased PGD2 production induces significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor .

Impact on Immune Cells

The DP2 receptor pathway plays a key role in the pathophysiology of asthma via induction and amplification of the inflammatory cascade by exerting direct effects on immune cells, including T H 2 cells, ILC2, and eosinophils . DP2 receptor activation has shown a potent effect on T H 2 cell migration in vitro .

Biosynthesis and Metabolism

Prostaglandin D2 Ethanolamide (PGD2-EA) is a bioactive lipid produced by the sequential metabolism of anandamide (arachidonoyl ethanolamide) by cyclooxygenase (COX) enzymes, in particular by COX-2, and PGD synthase . The biosynthesis of PGD2-EA from anandamide can also be increased when anandamide metabolism is diminished by deletion of fatty acid amide hydrolase .

Role in Neuroscience

PGD2-EA increases the frequency of miniature inhibitory postsynaptic currents in primary cultured hippocampal neurons, an effect which is the opposite of that induced by anandamide .

Induction of Apoptosis in Cancer Cells

PGD2-EA induces apoptosis in colorectal carcinoma cell lines .

Therapeutic Role in Lung Injury

In a study investigating the therapeutic role of prostaglandin D2 (PGD2) on lipopolysaccharide (LPS)-induced lung injury in mice models and RAW264.7 macrophages, PGD2 showed potential through anti-inflammatory, histopathology, immunohistochemistry, and TUNEL staining .

Propriétés

IUPAC Name |

(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYDJKSQFDUAGF-YIRKRNQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PGD2 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Prostaglandin D2 Ethanolamide | |

CAS RN |

398138-28-8 | |

| Record name | Prostaglandin D2 ethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398138-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PGD2 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

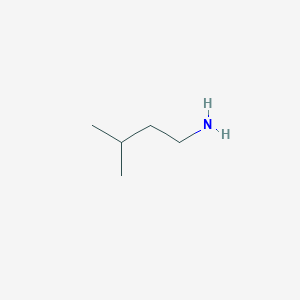

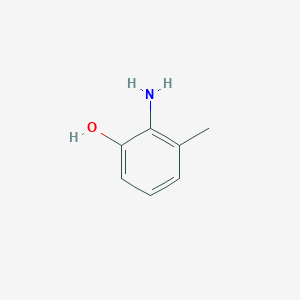

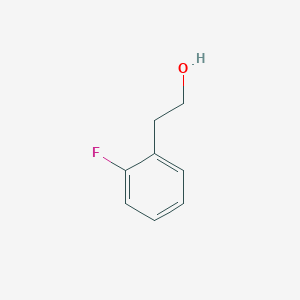

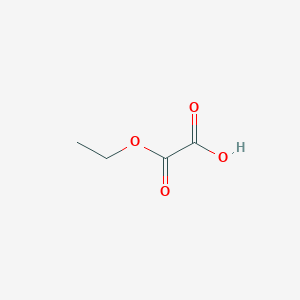

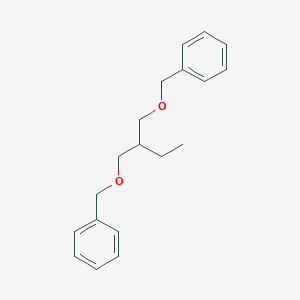

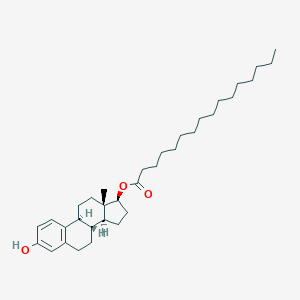

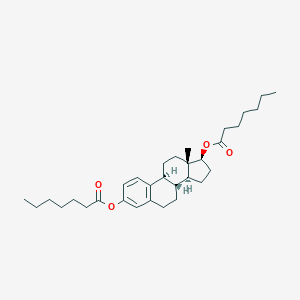

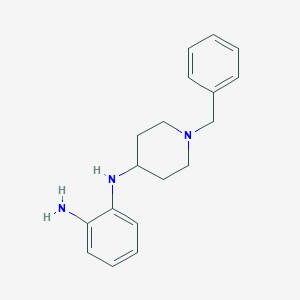

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the lack of fatty acid amide hydrolase (FAAH) affect prostamide D2 levels?

A: The research primarily focuses on prostamide F2α, E2, and anandamide. While it doesn't directly investigate prostamide D2, it demonstrates that in FAAH -/- mice, the levels of anandamide, prostamide E2, and prostamide D2 are significantly higher after anandamide administration compared to control mice []. This suggests that FAAH plays a role in the metabolism of these compounds, and its absence could lead to their accumulation. It's plausible that a similar trend might be observed with prostamide D2, but further research is needed to confirm this.

Q2: Could prostamide D2 interact with prostanoid receptors?

A: Research indicates that while prostamides, including prostamide D2, can stimulate certain responses, they do not show significant interaction with known prostanoid receptors []. For instance, prostamide D2, along with E2 and F2α, showed minimal to no binding affinity for various human recombinant prostanoid receptors (DP, EP1-4, FP, IP, and TP) []. This suggests that prostamide D2 might exert its effects through alternative mechanisms, potentially involving novel receptors yet to be characterized.

Q3: What are the potential research applications for understanding prostamide D2 formation?

A: The research highlights that prostamide F2α is formed in vivo from anandamide, particularly when FAAH, a key enzyme in anandamide degradation, is absent []. This conversion is suggested to occur via the cyclooxygenase-2 (COX-2) pathway. Given the structural similarities and metabolic pathways involved, understanding the formation of prostamide D2 could have implications for:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B31062.png)

![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)

![[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate](/img/structure/B31082.png)